(4-Phenylbutyl)methylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

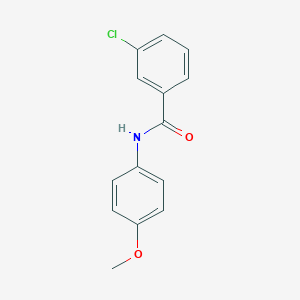

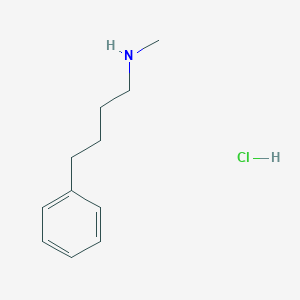

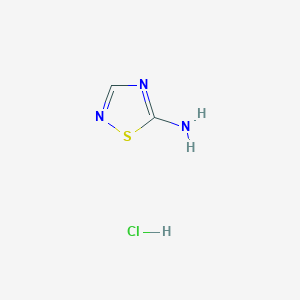

“(4-Phenylbutyl)methylamine hydrochloride” is a chemical compound with the molecular formula C11H17N•HCl and a molecular weight of 199.720321. It appears as a white to off-white solid2.

Synthesis Analysis

The synthesis of “(4-Phenylbutyl)methylamine hydrochloride” is not explicitly mentioned in the search results. However, amines like this can generally be synthesized through alkylation and acylation reactions3.Molecular Structure Analysis

The molecular structure of “(4-Phenylbutyl)methylamine hydrochloride” consists of a phenylbutyl group attached to a methylamine1. The exact structure can be found in the chemical databases1.

Chemical Reactions Analysis

Amines, including “(4-Phenylbutyl)methylamine hydrochloride”, can undergo a variety of reactions. For instance, they can be alkylated by reaction with a primary alkyl halide3. They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide3.Physical And Chemical Properties Analysis

“(4-Phenylbutyl)methylamine hydrochloride” is a white to off-white solid2. It has a molecular weight of 199.720321.Applications De Recherche Scientifique

Organic Synthesis and Chemical Analysis

(4-Phenylbutyl)methylamine hydrochloride plays a role in the synthesis of complex molecules and the analysis of potential precursor compounds in pharmaceuticals. For instance, it has been involved in the analysis of phenylacetone precursors, where compounds like methyl 3-oxo-2-phenylbutyrate (MAPA) are examined for their conversion to phenylacetone, a key intermediate in the synthesis of amphetamine and methamphetamine. The study by Tsujikawa et al. (2021) on this topic provides insights into the conversion processes and analytical methods for such compounds, highlighting the utility of (4-Phenylbutyl)methylamine hydrochloride in forensic and pharmaceutical chemistry (Tsujikawa et al., 2021).

Pharmacological Research

In pharmacology, the compound has been used to study the synthesis of various drugs, including Fluoxetine Hydrochloride, where Zhou Xue-qin (2008) described a multi-step reaction process involving (4-Phenylbutyl)methylamine hydrochloride as an intermediate. This work demonstrates the compound's relevance in developing therapeutic agents, showcasing its versatility in drug synthesis (Zhou Xue-qin, 2008).

Neuroprotection and Disease Treatment

Further, research on Sodium 4-Phenylbutyrate, a derivative of (4-Phenylbutyl)methylamine, shows potential neuroprotective effects against cerebral ischemic injury, suggesting its utility in treating neurological conditions. The study by Xin Qi et al. (2004) highlights how Sodium 4-Phenylbutyrate suppresses ER-mediated apoptosis, offering insights into its therapeutic potential in stroke and other ischemic conditions (Xin Qi et al., 2004).

Chemical-Biological Interactions

The compound's role extends to studying chemical-biological interactions and their implications for toxic and carcinogenic effects. In this context, research by Metzleb and Neumann (2004) delves into the metabolism of aromatic amines, providing a foundation for understanding the biological impact of such compounds and their derivatives (Metzleb & Neumann, 2004).

Safety And Hazards

“(4-Phenylbutyl)methylamine hydrochloride” should be handled with care. It may cause skin irritation and serious eye damage. It may also be toxic if inhaled and may cause respiratory irritation7.

Orientations Futures

The future directions for “(4-Phenylbutyl)methylamine hydrochloride” are not explicitly mentioned in the search results. However, it is used for research purposes1, suggesting that it may have potential applications in various scientific fields.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. Always refer to the most recent and reliable sources when conducting research.

Propriétés

IUPAC Name |

N-methyl-4-phenylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-12-10-6-5-9-11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBSRDQPDKLCIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590041 |

Source

|

| Record name | N-Methyl-4-phenylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Phenylbutyl)methylamine hydrochloride | |

CAS RN |

148252-36-2 |

Source

|

| Record name | N-Methyl-4-phenylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)

![Benzo[b]thiophene-4-carbonitrile](/img/structure/B190170.png)

![3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate](/img/structure/B190174.png)